molecular formula C24H18N2O2S B2952350 3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide CAS No. 441290-85-3

3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide

Cat. No.: B2952350
CAS No.: 441290-85-3
M. Wt: 398.48
InChI Key: ZVCWSPDBINFDIJ-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a naphthalene-carboxamide derivative fused with a 3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene moiety. The 3-methoxy group on the naphthalene ring and the thiazole heterocycle contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-26-20-12-11-15-7-5-6-10-18(15)22(20)29-24(26)25-23(27)19-13-16-8-3-4-9-17(16)14-21(19)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCWSPDBINFDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

3-Hydroxy-N-[(E)-2-thienylmethylidene]-2-naphthohydrazide (): Key differences: Replaces the thiazole ring with a thiophene moiety and substitutes the methoxy group with a hydroxyl. Crystallographic data (R factor = 0.055, wR = 0.078) suggest a stable molecular conformation .

Naphtho[2,1-b]furan-2-carboxamide-thiazole hybrids ():

  • Key differences : Incorporates a furan ring instead of a naphthothiazole.
  • Bioactivity : These hybrids showed selective antiulcer and antibacterial activities, with only 3/10 compounds exhibiting potent antiulcer effects. This highlights the critical role of the thiazole/naphthalene fusion in target specificity .

Triazolo-thiadiazole-naphthalene derivatives (): Key differences: Replaces the thiazole with a triazolo[3,4-b][1,3,4]thiadiazole group.

Key Structural Determinants of Activity

Methoxy vs.

Thiazole vs. Thiophene/Furan : Thiazole’s nitrogen and sulfur atoms offer stronger dipole interactions and metal coordination vs. thiophene’s purely aromatic character.

Hybrid Systems : Fusion of naphthalene with thiazole (vs. furan or triazolo-thiadiazole) balances rigidity and solubility, critical for bioavailability .

Biological Activity

3-methoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of naphthalene derivatives with thiazole moieties. The structural analysis typically includes crystallographic data that provide insights into the molecular geometry and interactions.

Table 1: Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)5.3644(9)
b (Å)11.1880(18)
c (Å)11.4159(18)
α (°)66.378(2)
β (°)79.970(2)
γ (°)78.138(2)

Biological Activity

Recent studies have highlighted various biological activities associated with naphtho-thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antibacterial effects against a range of pathogens. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections.

Anticancer Properties

Naphtho-thiazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and disruption of mitochondrial function.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

Several case studies have been published that focus on the biological evaluation of naphtho-thiazole derivatives:

  • Case Study A : A study reported the synthesis and biological evaluation of various naphtho-thiazole derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cell lines.
  • Case Study B : Another research article explored the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The findings suggested that modifications in the thiazole ring enhanced antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.